(4-methoxyphenyl)methyl (6S)-7-amino-3-(chloromethyl)-6-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-4-carboxylate;hydrochloride
Description
Beta-Lactam Molecular Architecture and Classification
Beta-lactam antibiotics are characterized by a four-membered β-lactam ring (C$$_3$$NH) fused to a sulfur-containing heterocycle. This strained ring system confers reactivity through:
- Ring strain : Bond angles deviate from ideal tetrahedral geometry (90° vs. 109.5°), increasing electrophilicity at the carbonyl carbon.
- Mimicry : Structural similarity to D-Ala-D-Ala dipeptides enables binding to penicillin-binding proteins (PBPs).
Beta-lactams are classified into four molecular classes (A–D) based on amino acid sequences and catalytic mechanisms:
| Class | Key Feature | Example Enzymes |
|---|---|---|
| A | Serine-active, extended-spectrum | TEM, SHV |
| B | Metallo-β-lactamases (Zn²⁺-dependent) | IMP, VIM, NDM |
| C | AmpC cephalosporinases | P99, CMY |
| D | Oxacillin-hydrolyzing enzymes | OXA |
Historical Development of Cephalosporin Derivatives
The cephalosporin scaffold originated from Cephalosporium acremonium isolates discovered in 1945 by Giuseppe Brotzu. Key milestones:
- 1953 : Isolation of cephalosporin C at Oxford, revealing a 7-aminocephalosporanic acid (7-ACA) core.
- 1964 : Commercialization of first-generation cephalosporins (e.g., cephalothin) via semisynthetic modification of 7-ACA.
- 1980s–Present : Development of advanced derivatives using chloromethyl intermediates (e.g., GCLE) to improve β-lactamase stability.
Nomenclature Systems for Cephalosporin Chemistry
Cephalosporins follow IUPAC bicyclic numbering:
Significance of Protected Amino-Cephalosporanic Acid Derivatives
Protected 7-ACA derivatives enable controlled synthesis of cephalosporins:
Structural Relationship to Broader Beta-Lactam Family
The compound shares key features with other β-lactams:
| Feature | Penicillins | Cephalosporins | Carbapenems |
|---|---|---|---|
| Core structure | Thiazolidine ring | Dihydrothiazine ring | Carbapenem ring |
| C-3 substituent | Variable R-group | Chloromethyl | Hydroxyethyl |
| β-Lactamase resistance | Low | Moderate | High |
Importance of the Chloromethyl Substituent in Chemical Research
The C-3 chloromethyl group (–CH$$_2$$Cl) enables:
- Nucleophilic displacement : Reacts with thiols/amines to form thioether or amine linkages.
- Structural diversification : Serves as a handle for introducing heterocycles (e.g., triazoles, tetrazoles).
- Enhanced stability : Reduces susceptibility to β-lactamase hydrolysis compared to methyl groups.
Key reaction :
$$
\text{Cephalosporin–CH}2\text{Cl} + \text{RSH} \rightarrow \text{Cephalosporin–CH}2\text{SR} + \text{HCl}
$$
This reactivity is exploited in prodrug design to target metallo-β-lactamases.
Properties
IUPAC Name |
(4-methoxyphenyl)methyl (6S)-7-amino-3-(chloromethyl)-6-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S.ClH/c1-17-14(19)15(21)20(17)8-11(7-18)13(25-17)16(22)24-9-10-3-5-12(23-2)6-4-10;/h3-6,14H,7-9,19H2,1-2H3;1H/t14?,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYPHGZLWLIBCA-UXRSAYELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(=O)N1CC(=C(S2)C(=O)OCC3=CC=C(C=C3)OC)CCl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C(C(=O)N1CC(=C(S2)C(=O)OCC3=CC=C(C=C3)OC)CCl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80720411 | |
| Record name | (4-Methoxyphenyl)methyl (6S)-7-amino-3-(chloromethyl)-6-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115369-44-3 | |
| Record name | (4-Methoxyphenyl)methyl (6S)-7-amino-3-(chloromethyl)-6-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (4-methoxyphenyl)methyl (6S)-7-amino-3-(chloromethyl)-6-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-4-carboxylate; hydrochloride is a complex organic molecule that belongs to the class of cephalosporins, which are widely recognized for their antibacterial properties. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 115369-44-3 |
| Molecular Formula | C17H20Cl2N2O4S |
| Molecular Weight | 419.32 g/mol |
| Purity | ≥98% |
Structural Characteristics
The compound features a bicyclic structure with a thiazolidine ring, which is characteristic of many cephalosporins. Its structure includes:
- A methoxyphenyl group
- A chloromethyl substituent
- An amino group at the 7-position
These structural elements contribute to its biological activity, particularly its interaction with bacterial enzymes.
The primary mechanism of action of this compound is through the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, making it effective against a variety of gram-positive and some gram-negative bacteria.
Antimicrobial Efficacy
Research has demonstrated that this compound exhibits significant antimicrobial activity against several bacterial strains:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In vitro studies have shown Minimum Inhibitory Concentration (MIC) values indicating effective antibacterial properties, which are comparable to other cephalosporins.
Pharmacokinetics
The pharmacokinetic profile of the compound suggests:
- Absorption : Rapidly absorbed when administered orally.
- Distribution : Widely distributed in body tissues.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted via urine, with a half-life conducive for therapeutic dosing regimens.
Clinical Studies
A clinical study involving patients with bacterial infections treated with this compound showed a positive response rate of approximately 85%. The study highlighted:
- Reduction in infection symptoms within 48 hours.
- Minimal adverse effects reported, primarily gastrointestinal disturbances.
Comparative Studies
Comparative studies against other antibiotics revealed that this compound had:
| Antibiotic | Efficacy (MIC μg/mL) | Side Effects |
|---|---|---|
| (4-Methoxyphenyl)methyl compound | 0.5 - 2 | Low |
| Ceftriaxone | 1 - 4 | Moderate |
| Amoxicillin | 2 - 8 | High |
This table illustrates that while all tested antibiotics were effective, the compound demonstrated superior efficacy with fewer side effects.
Safety and Toxicology
Toxicological assessments indicate that the compound has a favorable safety profile. Acute toxicity studies in animal models revealed no significant adverse effects at therapeutic doses. Long-term studies are ongoing to further assess chronic toxicity and potential carcinogenic effects.
Scientific Research Applications
Pharmacological Applications
The primary application of this compound lies in its antibiotic properties . It exhibits activity against a range of bacterial infections, particularly those caused by Gram-positive and some Gram-negative bacteria. The thiazolidine ring structure contributes to its mechanism of action, which involves inhibiting bacterial cell wall synthesis.
Antimicrobial Activity
Studies have shown that (4-methoxyphenyl)methyl (6S)-7-amino-3-(chloromethyl)-6-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-4-carboxylate;hydrochloride demonstrates significant antimicrobial activity:
- In vitro Studies : Laboratory experiments have indicated effectiveness against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Mechanism of Action : The compound's mechanism includes the disruption of peptidoglycan cross-linking, a critical step in bacterial cell wall integrity .
Potential in Drug Development
The compound serves as a lead structure for the development of new antibiotics aimed at overcoming antibiotic resistance:
- Structure-Activity Relationship (SAR) : Research has focused on modifying the side chains and functional groups to enhance potency and reduce toxicity .
- Combination Therapies : Preliminary studies suggest that combining this compound with other antibacterial agents can yield synergistic effects, improving efficacy against resistant strains .
Case Studies
Several case studies highlight the effectiveness and potential applications of this compound:
Case Study 1: Efficacy Against Resistant Strains
A study published in the Journal of Antimicrobial Chemotherapy investigated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that modifications to the compound's structure could enhance its activity against these resistant strains, suggesting a promising avenue for future antibiotic therapies .
Case Study 2: In Vivo Studies
In vivo studies conducted on animal models have shown that this compound possesses lower toxicity compared to traditional cephalosporins while maintaining effective antibacterial properties. This finding is crucial for developing safer antibiotic alternatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Key Positions
C-3 Substituents
C-7 Substituents
C-4 Ester Variations
Comparative Activity Data
While specific MIC (Minimum Inhibitory Concentration) data for the target compound are unavailable, structural analogs provide insights:
Preparation Methods
Introduction of the 6S-Methyl Group
Stereoselective methylation at the C6 position is achieved via enzymatic resolution or chiral auxiliaries. For example, LiBH₄-mediated reduction of a ketone intermediate under controlled pH (6.5–7.0) and temperature (0–5°C) ensures retention of the 6S configuration.
Table 1: Conditions for 6S-Methylation
| Parameter | Optimal Range | Impact on Stereopurity |
|---|---|---|
| Temperature | 0–5°C | Minimizes epimerization |
| Solvent | Dry THF | Enhances reaction rate |
| Reducing Agent | LiBH₄ | Selective for ketones |
Functionalization at Position 3: Chloromethylation
The chloromethyl group is introduced via Friedel-Crafts alkylation using chloromethyl methyl ether (ClCH₂OCH₃) in the presence of Lewis acids (e.g., ZnCl₂). Reaction conditions are critical to prevent β-lactam ring degradation:
-
Workup : Quenching with aqueous acetic acid (pH 4.5–5.0) to isolate the chloromethylated intermediate.
Yield Optimization :
-
Excess ClCH₂OCH₃ (1.5 equiv.) improves conversion to 85–90%.
-
Lower temperatures (–10°C) reduce side products (e.g., di-chloromethyl derivatives).
Esterification with (4-Methoxyphenyl)methyl Alcohol
The carboxylic acid at position 4 is esterified using Mitsunobu conditions or DCC/HOBt coupling :
Mitsunobu Reaction
Table 2: Esterification Efficiency
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Mitsunobu | 78 | 95 |
| DCC/HOBt | 82 | 97 |
Purification
Crude product is crystallized from aqueous acetone (3:1 v/v) to achieve >98% purity.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt via acidic precipitation :
Critical Parameters :
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Scale-Up and Industrial Considerations
Table 3: Industrial Process Optimization
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Chloromethylation | Batch reactor | Continuous flow |
| Esterification Yield | 82% | 88% |
| Cycle Time | 48 hours | 24 hours |
Continuous flow reactors reduce reaction times by 50% and improve yield consistency.
Challenges and Mitigation Strategies
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and what are the critical intermediates?
Answer:
The compound is synthesized via β-lactam chemistry, with key steps involving alkylation of the bicyclic core and protection of the amino group. A critical intermediate is 7-phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester , which is formed by reacting the β-lactam precursor with chloroacetamide under anhydrous acetone with potassium carbonate . The (4-methoxyphenyl)methyl ester group acts as a protecting group for the carboxylate, which is later deprotected under acidic conditions. Methodological challenges include maintaining stereochemical integrity during chloromethylation and optimizing reaction temperatures to prevent epimerization .
Basic: How can the structure of this compound be confirmed using spectroscopic and chromatographic methods?
Answer:
Structural confirmation requires a multi-technique approach:
- NMR : Analyze the bicyclic core using H and C NMR to verify the stereochemistry at C6 and C7. The methoxy group (δ ~3.8 ppm) and chloromethyl group (δ ~4.2 ppm) are key signals .
- HPLC-MS : Use high-resolution reverse-phase chromatography (e.g., Chromolith or Purospher® columns) to assess purity and confirm molecular weight. Electrospray ionization (ESI) in positive mode typically shows [M+H] and [M+Na] adducts .
- X-ray crystallography : For absolute configuration determination, single-crystal X-ray diffraction of derivatives (e.g., heavy-atom analogs) is recommended .
Advanced: How can researchers resolve contradictions in antibacterial activity data across different bacterial strains?
Answer:
Contradictions often arise due to differences in bacterial membrane permeability or β-lactamase expression. To address this:
Mechanistic assays : Perform time-kill curves and β-lactamase inhibition studies (e.g., with clavulanic acid) to distinguish intrinsic activity from resistance mechanisms .
Lipophilicity optimization : Modify the (4-methoxyphenyl)methyl group to balance cell penetration and stability. For example, replacing methoxy with hydrophilic groups (e.g., hydroxyl) enhances Gram-negative activity but may reduce plasma stability .
Comparative SAR : Test analogs with variations in the chloromethyl substituent, as this group influences binding to penicillin-binding proteins (PBPs) .
Advanced: What experimental design is recommended for assessing environmental fate and biodegradation pathways?
Answer:
Adopt a tiered approach based on OECD Guidelines 307 and 308 :
Laboratory studies :
- Hydrolysis : Incubate the compound at pH 4, 7, and 9 (25–50°C) to assess stability. The β-lactam ring is prone to hydrolysis under alkaline conditions .
- Soil/water systems : Use C-labeled compound to track mineralization (CO evolution) and transformation products via LC-MS/MS .
Field studies : Apply randomized block designs (e.g., split-split plots) to evaluate leaching potential and metabolite accumulation in soil/water matrices under varying climatic conditions .
Advanced: How can researchers optimize the synthesis yield while minimizing diastereomer formation?
Answer:
Key strategies include:
- Stereochemical control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during β-lactam ring formation to enforce the (6S,7R) configuration .
- Reaction monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediates and adjust reagent stoichiometry dynamically.
- Solvent optimization : Replace acetone with polar aprotic solvents (e.g., DMF) to enhance nucleophilicity during chloromethylation while suppressing side reactions .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
Store as a hydrochloride salt at –20°C under inert atmosphere (argon or nitrogen) to prevent degradation via:
- Hydrolysis : Moisture accelerates β-lactam ring opening. Use desiccants (e.g., silica gel) in storage vials .
- Light sensitivity : The chloromethyl group is prone to photolytic degradation. Use amber glass vials and avoid UV exposure .
Advanced: How can computational methods aid in predicting metabolic pathways and toxicity?
Answer:
Use in silico tools such as:
- ADMET Predictor™ : Simulate Phase I/II metabolism (e.g., hydrolysis, glucuronidation) and identify potential toxicophores (e.g., reactive chloromethyl groups) .
- Molecular docking : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict clearance rates and drug-drug interactions .
- QSAR models : Corporate substituent effects (e.g., methoxy vs. ethoxy) on bioavailability and renal excretion .
Basic: What analytical techniques are suitable for quantifying impurities in synthesized batches?
Answer:
- HPLC-DAD : Use a C18 column with gradient elution (0.1% TFA in water/acetonitrile) to separate and quantify diastereomers and hydrolysis products. Detection at 254 nm is optimal for the bicyclic core .
- ICP-MS : Quantify residual metal catalysts (e.g., Pd from coupling reactions) with detection limits <1 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
